molecular formula C18H19N3O B14647534 Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]- CAS No. 53510-45-5

Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-

Cat. No.: B14647534
CAS No.: 53510-45-5
M. Wt: 293.4 g/mol
InChI Key: GEXFHUQEHYCIQR-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]- is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to two aryl groups. This specific compound features a benzonitrile group and a pentyloxyphenyl group linked by an azo bond. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]- typically involves the diazotization of 4-amino-4’-pentyloxybiphenyl followed by coupling with benzonitrile. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction of the azo bond can lead to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases and elevated temperatures.

Major Products Formed

    Oxidation: Products may include nitro compounds or quinones.

    Reduction: The primary products are the corresponding amines.

    Substitution: Depending on the substituents introduced, various substituted aromatic compounds can be formed.

Scientific Research Applications

Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]- involves its interaction with molecular targets through its azo and nitrile groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a single nitrile group.

    4-(Pentyloxy)benzonitrile: Similar structure but without the azo linkage.

    Azo dyes: A broad class of compounds with similar azo linkages but different substituents.

Uniqueness

Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it valuable in various fields of research and industry.

Properties

CAS No.

53510-45-5

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

4-[(4-pentoxyphenyl)diazenyl]benzonitrile

InChI

InChI=1S/C18H19N3O/c1-2-3-4-13-22-18-11-9-17(10-12-18)21-20-16-7-5-15(14-19)6-8-16/h5-12H,2-4,13H2,1H3

InChI Key

GEXFHUQEHYCIQR-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N

Origin of Product

United States

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